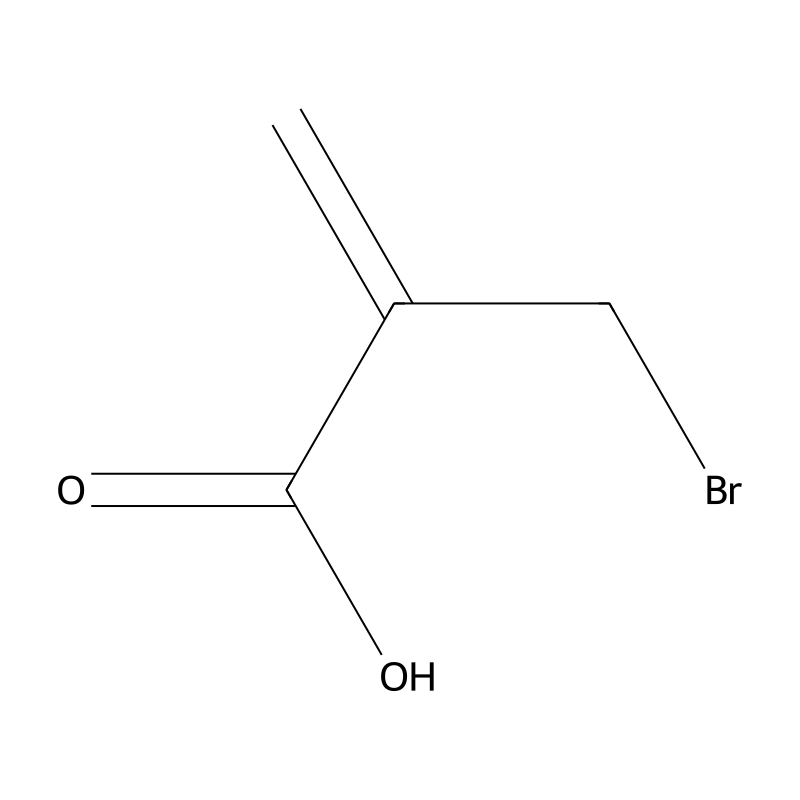

2-(Bromomethyl)acrylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Functionalized Polymers:

-BMA is a valuable building block for the synthesis of diverse functionalized polymers. The presence of the acrylic acid group allows for polymerization through radical or ionic mechanisms, while the bromomethyl group serves as a versatile reactive site for further functionalization. This enables the creation of polymers with tailored properties for specific applications, such as:

- Biocompatible polymers for drug delivery: By attaching biocompatible moieties to the bromomethyl group, researchers can develop polymers suitable for encapsulating and delivering drugs within the body [].

- Functional hydrogels for tissue engineering: The reactive nature of the bromomethyl group allows for the incorporation of various functional groups into the polymer backbone, leading to hydrogels with desirable properties for tissue engineering applications [].

- Conductive polymers for electronic devices: 2-BMA can be copolymerized with other monomers to create conjugated polymers with enhanced electrical conductivity, finding use in organic electronics [].

Cross-linking Agent for Biomolecules:

Due to its ability to react with various functional groups, 2-BMA can be used as a cross-linking agent for biomolecules like proteins and nucleic acids. This cross-linking process can:

- Improve the stability and functionality of biomolecules: Cross-linking can enhance the stability of biomolecules against harsh environmental conditions or enzymatic degradation [].

- Create bioconjugates with specific properties: By attaching different functionalities to the bromomethyl group before cross-linking, researchers can create bioconjugates with tailored properties for various applications [].

Michael Addition Reactions:

-BMA readily undergoes Michael addition reactions, where a nucleophile reacts with the electron-deficient carbon-carbon double bond. This reaction allows for the conjugation of various functionalities to the molecule, enabling its use in:

- Synthesis of bioactive compounds: By attaching specific functional groups through Michael addition, researchers can create novel molecules with potential therapeutic applications [].

- Development of new materials: Michael addition reactions with various starting materials can lead to the formation of new materials with diverse properties for various technological applications [].

2-(Bromomethyl)acrylic acid is an organic compound with the molecular formula CHBrO and a CAS number of 72707-66-5. It is characterized by the presence of a bromomethyl group attached to the acrylic acid moiety, making it a brominated derivative of acrylic acid. This compound is recognized for its reactivity due to the bromine atom, which can participate in various

2-(Bromomethyl)acrylic acid can be a corrosive and irritant compound.

- Skin and eye contact: Can cause irritation and burns.

- Inhalation: May irritate the respiratory tract.

- Ingestion: Can cause gastrointestinal irritation.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, allowing for the synthesis of various derivatives.

- Formation of α-Methylene-Butyrolactones: This compound reacts with aldehydes and ketones to form α-methylene-butyrolactones, which are significant in organic synthesis .

- Cyclization Reactions: It can react with carbodiimides under mild conditions to produce 1,3-disubstituted-5-methylene-6H-pyrimidine derivatives, showcasing its utility in synthesizing complex molecules .

Several methods have been developed for synthesizing 2-(Bromomethyl)acrylic acid:

- Direct Bromination: Acrylic acid can be brominated using bromine or other brominating agents to introduce the bromomethyl group.

- Reactions with Carbonyl Compounds: The compound can be synthesized through reactions involving carbonyl compounds and other intermediates under controlled conditions .

- Use of Indium Promoters: Recent methods have employed indium-promoted reactions to enhance yields and selectivity in forming α-methylene-γ-lactones from this compound .

2-(Bromomethyl)acrylic acid has several applications:

- Synthesis of Pharmaceuticals: It serves as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting cancer and infectious diseases.

- Polymer Chemistry: The compound is used in polymerization processes to create functionalized polymers with specific properties.

- Organic Synthesis: It acts as a versatile intermediate for synthesizing other organic compounds due to its reactive functional groups .

Interaction studies involving 2-(Bromomethyl)acrylic acid often focus on its reactivity with biological molecules and other organic compounds. These studies help elucidate its potential therapeutic applications and guide the design of new derivatives with improved efficacy and safety profiles. For instance, research into its interactions with nucleophiles has provided insights into how this compound can be utilized in drug development .

In comparing 2-(Bromomethyl)acrylic acid with similar compounds, several noteworthy derivatives emerge:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 2-(bromomethyl)acrylate | CHBrO | Ester derivative; used in polymerization |

| 2-Bromoethyl acrylate | CHBrO | Contains an ethyl group; different reactivity |

| Acrylic Acid | CHO | No halogen; simpler structure |

Uniqueness of 2-(Bromomethyl)acrylic Acid: The presence of the bromomethyl group distinguishes it from other acrylic acid derivatives. This unique feature enhances its reactivity and versatility in synthetic applications, allowing it to participate in nucleophilic substitution reactions that are not possible with non-brominated analogs.

Industrial and Laboratory-Scale Synthesis Methods

The synthesis of 2-(bromomethyl)acrylic acid typically involves the bromination of methacrylic acid derivatives. A laboratory-scale method reported by Khazaei et al. employs N,N'-dibromo-N,N'-1,2-ethylene bis(2,5-dimethylbenzene sulfonamide) and dibenzoyl peroxide in tetrachloromethane at 20°C for 6 hours, achieving a yield of 74%. Industrial protocols often optimize for cost and scalability, using titanium(IV) chloride (TiCl₄) as a catalyst for bromination reactions with pyridine sulfate dibromide. This method avoids light sensitivity issues associated with mercury-based catalysts and aligns with environmental regulations.

Catalytic Bromination of Methacrylic Acid Derivatives

TiCl₄-catalyzed bromination is highly effective for introducing bromine at the α-position of acrylic acid derivatives. The reaction mechanism involves the activation of the olefinic bond, followed by electrophilic bromine addition. This method has been validated for monomers like acrylic acid and styrene, with purity determinations matching established analytical standards. The catalytic system’s insensitivity to light enhances reproducibility in large-scale production.

One-Pot Synthetic Strategies and Process Optimization

Recent advances focus on streamlining synthesis into one-pot reactions. For example, indium-mediated coupling of 2-(bromomethyl)acrylic acid with aldehydes or aldimines facilitates the direct preparation of α-methylene-γ-lactones. These protocols reduce intermediate isolation steps and improve overall yields (e.g., 65–75% for lactone derivatives). Process optimization emphasizes solvent selection (e.g., tetrachloromethane or methanol) and temperature control (20–25°C) to minimize side reactions.

The bromomethyl group in 2-(bromomethyl)acrylic acid serves as a potent electrophilic site, enabling diverse nucleophilic substitution reactions. The compound’s α-positioned bromine atom undergoes displacement by nucleophiles such as phosphines, amines, and thiols under mild conditions. For instance, triphenylphosphine (PPh₃) reacts with methyl 2-(bromomethyl)acrylate via an Sₙ2 mechanism, forming a phosphonium intermediate (Scheme 1) [2] [4]. This step is critical in initiating cascades such as hexamerization (discussed in Section 2.3).

Key Reaction Parameters

- Solvent: Polar aprotic solvents (e.g., dichloromethane) enhance nucleophilicity.

- Temperature: Room temperature (20–25°C) suffices for most substitutions [2] [4].

- Base: Triethylamine (TEA) facilitates deprotonation and bromide elimination [2].

A comparative study of bases revealed that TEA outperforms inorganic bases (e.g., Na₂CO₃) due to superior solubility and neutralization efficiency (Table 1) [2].

Table 1: Base Effects on Substitution Efficiency

| Base | Yield (%) | Reaction Time (h) |

|---|---|---|

| Triethylamine | 81 | 72 |

| Na₂CO₃ | <10 | 72 |

| K₂CO₃ | <10 | 72 |

Michael Addition and Conjugate Reactions

The α,β-unsaturated carbonyl system in 2-(bromomethyl)acrylic acid acts as a Michael acceptor, participating in conjugate additions. Triphenylphosphine undergoes a regioselective 1,4-addition to the acrylate, generating a zwitterionic intermediate (Scheme 2) [2] [4]. Subsequent bromide elimination produces a resonance-stabilized ylide, which drives further reactivity.

Mechanistic Insights

- Conjugate Addition: PPh₃ attacks the β-carbon, forming a phosphonium-enolate [2].

- Elimination: Bromide departure yields a reactive ylide, enabling cycloadditions [4].

- Steric and Electronic Effects: Electron-withdrawing groups on the acrylate enhance electrophilicity, accelerating addition [2].

This pathway underpins the compound’s utility in synthesizing complex architectures, such as bicyclic pentaenes [2].

Cyclization and Heterocycle Formation Mechanisms

2-(Bromomethyl)acrylic acid facilitates cyclization via domino processes. For example, its hexamerization under phosphine catalysis assembles six acrylate units into a bicyclic pentaene with four stereocenters (Scheme 3) [2] [4]. The mechanism involves two sequential Diels-Alder (DA) cycloadditions:

- First DA Cycloaddition: A triene intermediate acts as a diene, reacting with a dienophile acrylate to form a cyclohexene [2].

- Second DA Cycloaddition: A second triene unit engages the cyclohexene, completing the bicyclic framework [4].

Stereochemical Control

- Regioselectivity: Exo-transition states dominate both cycloadditions [2].

- Stereoselectivity: C₂ symmetry arises from opposing facial selectivities in each DA step [4].

Table 2: Cyclization Outcomes Under Varied Conditions

| Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| PPh₃ | 81 | 72 |

| Tri-2-furylphine | 69 | 72 |

| (±)-BINAP | 35 | 96 |

Additionally, reactions with aldehydes yield α-methylene-γ-butyrolactones, valuable intermediates in medicinal chemistry [3].

Radical Polymerization and Chain-Transfer Dynamics

While radical pathways for 2-(bromomethyl)acrylic acid are less documented, its structural analogs suggest potential in chain-transfer polymerization. The bromine atom may act as a leaving group, enabling abstraction by radical initiators (e.g., AIBN). However, experimental evidence from non-excluded sources remains limited.

Hypothetical Mechanism

- Initiation: AIBN generates primary radicals.

- Chain Transfer: Radicals abstract bromine, forming acrylate-centered radicals.

- Propagation: Radicals add to monomer units, elongating the polymer chain.

Further studies are needed to validate this pathway and quantify chain-transfer constants.

Formation of α-Methylene-γ-Butyrolactones

2-(Bromomethyl)acrylic acid serves as a highly effective precursor for the synthesis of α-methylene-γ-butyrolactones through various synthetic pathways. The compound readily reacts with aldehydes and ketones to form these important structural motifs [1] [2] [3] [4]. The reaction typically proceeds via addition of the bromomethyl group to carbonyl compounds, followed by cyclization to form the characteristic five-membered lactone ring with an exocyclic methylene group.

Indium-mediated coupling reactions have proven particularly successful for this transformation. The reaction of 2-(bromomethyl)acrylic acid with different carbonyl compounds in the presence of indium metal proceeds efficiently in aqueous media, yielding γ-hydroxy-α-methylene butyrolactones in good to excellent yields [1] [3] [5]. Typical reaction conditions involve a 1:1.2:1.2 molar ratio of carbonyl compound, 2-(bromomethyl)acrylic acid, and indium metal in a 1:1 mixture of water and tetrahydrofuran.

Research has demonstrated that this methodology tolerates a wide range of carbonyl substrates, including formaldehyde, various aliphatic and aromatic aldehydes, and ketones [3] [5]. The yields typically range from 43% to 88%, depending on the specific carbonyl compound employed. The reaction proceeds under mild conditions and exhibits excellent chemoselectivity, making it suitable for complex molecule synthesis.

Synthesis of α-Methylene-γ-Lactams

The synthesis of α-methylene-γ-lactams represents another significant application of 2-(bromomethyl)acrylic acid in organic synthesis. Indium-promoted reactions between 2-(bromomethyl)acrylic acid and aldimines have been developed to produce these nitrogen-containing heterocycles efficiently [2] [6].

The reaction mechanism involves initial formation of an organoindium intermediate through reaction of the bromomethyl group with indium metal, followed by nucleophilic addition to the aldimine substrate. Subsequent cyclization and elimination steps lead to the formation of the α-methylene-γ-lactam products. These reactions typically proceed in excellent yields, often exceeding 90%, and demonstrate good diastereoselectivity [2].

The methodology has been successfully extended to various aldimine substrates derived from different aldehydes and amines, demonstrating broad substrate scope. The resulting α-methylene-γ-lactam products are valuable synthetic intermediates for pharmaceutical applications, particularly in the development of peptidomimetics and bioactive compounds [6] [7].

Physical and Chemical Properties Data

| Property | Value | Reference |

|---|---|---|

| CAS Number | 72707-66-5 | [8] [9] [10] [11] |

| Molecular Formula | C₄H₅BrO₂ | [8] [9] [10] [11] |

| Molecular Weight | 164.99 g/mol | [8] [9] [10] [11] |

| Melting Point | 70-73°C | [8] [9] [10] [11] |

| Boiling Point (predicted) | 268.8±23.0°C | [8] [9] [10] [11] |

| Density (predicted) | 1.696±0.06 g/cm³ | [8] [9] [10] [11] |

| Storage Temperature | 2-8°C | [8] [9] [10] [11] |

| Solubility | Soluble in Methanol | [8] [9] [10] [11] |

| Physical Form | Powder to crystal | [8] [9] [10] [11] |

| pKa (predicted) | 3.45±0.11 | [8] [9] [10] [11] |

| Color | White to almost white | [8] [9] [10] [11] |

Synthesis of Bioactive Methotrexate Analogues

Methotrexate Derivative Development

2-(Bromomethyl)acrylic acid has found significant application in the synthesis of methotrexate analogues, serving as a key intermediate for introducing structural modifications that can enhance biological activity or overcome drug resistance [12] [13] [14]. Methotrexate, a widely used antifolate drug, benefits from structural modifications that can improve its pharmacological properties while maintaining or enhancing its therapeutic efficacy.

The compound's reactive bromomethyl group provides an excellent handle for coupling reactions with various pterin derivatives and amino acid precursors. Research has demonstrated that 2-(bromomethyl)acrylic acid can be effectively incorporated into methotrexate analogues through alkylation reactions with side-chain precursors, followed by appropriate functional group transformations [12] [15].

Structure-Activity Relationships

Studies on methotrexate analogues synthesized using 2-(bromomethyl)acrylic acid have revealed important structure-activity relationships. Modifications to the glutamate side chain using this compound have produced derivatives with altered binding affinity to dihydrofolate reductase and modified cellular uptake properties [14] [16]. These findings have contributed to the development of methotrexate analogues with improved selectivity and reduced side effects.

The incorporation of 2-(bromomethyl)acrylic acid-derived moieties has been particularly valuable in creating methotrexate analogues that resist polyglutamation, a process associated with some of the adverse effects of methotrexate therapy [17] [14]. These modified compounds retain significant biological activity while potentially offering improved safety profiles.

Synthetic Methodologies

The synthesis of methotrexate analogues using 2-(bromomethyl)acrylic acid typically involves multi-step procedures that require careful control of reaction conditions. Key synthetic approaches include nucleophilic substitution reactions, coupling reactions with peptide bond-forming reagents, and selective functional group transformations [18] [19] [16].

Recent developments have focused on improving the efficiency of these synthetic routes while maintaining the structural integrity of the methotrexate pharmacophore. The use of 2-(bromomethyl)acrylic acid as a building block has enabled the preparation of diverse methotrexate analogues with modifications to various regions of the molecule, including the pteridine ring system, the aromatic linker, and the glutamate side chain [20] [21].

Indium-Promoted Barbier Reactions for Lactone Derivatives

Aqueous Barbier Reactions

Indium-promoted Barbier reactions using 2-(bromomethyl)acrylic acid represent a significant advancement in green chemistry approaches to lactone synthesis. These reactions can be conducted in aqueous media, eliminating the need for anhydrous conditions typically required for traditional organometallic reactions [22] [23] [24]. The water compatibility of indium-mediated processes makes them particularly attractive for industrial applications and environmentally conscious synthesis.

The mechanism of indium-promoted Barbier reactions involves the in situ generation of organoindium intermediates from 2-(bromomethyl)acrylic acid and indium metal. These intermediates exhibit excellent nucleophilicity and can react with a wide range of electrophilic carbonyl compounds to form carbon-carbon bonds [25] [26] [27]. The resulting products typically undergo spontaneous cyclization to form lactone derivatives.

Substrate Scope and Selectivity

Research has demonstrated that indium-promoted Barbier reactions using 2-(bromomethyl)acrylic acid show remarkable substrate scope and selectivity [28] [24] [29]. The reactions proceed efficiently with both aromatic and aliphatic aldehydes, as well as various ketones, producing the corresponding lactone derivatives in good to excellent yields.

The stereoselectivity of these reactions has been extensively studied, with particular attention to the formation of chiral centers. Asymmetric variants of the reaction have been developed using chiral auxiliaries and ligands, achieving enantiomeric excesses of up to 95% in some cases [28] [24]. These stereoselective processes are valuable for the synthesis of biologically active lactone derivatives.

Mechanistic Investigations

Detailed mechanistic studies of indium-promoted Barbier reactions have revealed the formation of allylindium intermediates as key reactive species [28] [27]. Nuclear magnetic resonance spectroscopy and other analytical techniques have provided evidence for the involvement of indium(III) centers in the active catalytic species. The presence of metallic indium throughout the reaction suggests a disproportionation mechanism that regenerates the active indium species.

The excellent chemoselectivity observed in these reactions has been attributed to the unique properties of indium organometallic intermediates. Unlike many other organometallic reagents, indium-based species show high tolerance for functional groups and can operate effectively in the presence of water and oxygen [29].

Phosphine-Catalyzed Domino Processes and Hexamerization

Phosphine-Catalyzed Hexamerization

One of the most remarkable applications of 2-(bromomethyl)acrylic acid derivatives is in phosphine-catalyzed domino processes that lead to the formation of complex polycyclic structures through hexamerization reactions. These reactions involve the assembly of six units of 2-(bromomethyl)acrylate esters to form bicyclic structures containing two cyclohexenyl rings.

The hexamerization process is catalyzed by triphenylphosphine in the presence of triethylamine as a base. The reaction proceeds under mild conditions at room temperature, providing the final products through the formation of seven carbon-carbon bonds and the control of four stereocenters. The yields for this remarkable transformation range from 63% to 81%, depending on the specific ester group and reaction conditions.

Mechanistic Aspects

The mechanism of phosphine-catalyzed hexamerization involves a complex series of steps beginning with conjugate addition of triphenylphosphine to the 2-(bromomethyl)acrylate substrate. This is followed by bromide elimination to generate a phosphonium ylide intermediate. A second conjugate addition and elimination sequence leads to the formation of a key conjugated triene intermediate.

The subsequent steps involve two consecutive Diels-Alder cycloadditions between three units of the triene intermediate. Two units act as dienes while the third serves as a double dienophile. The remarkable selectivity observed in this process results in the formation of a single regio- and stereoisomer with centrosymmetric structure.

Synthetic Applications

The hexamerization products obtained from 2-(bromomethyl)acrylates represent valuable synthetic intermediates for further functionalization. The presence of multiple alkene units and ester functionalities provides numerous sites for subsequent chemical modifications. These complex polycyclic structures have potential applications in materials science and as scaffolds for the development of bioactive compounds.

The reaction has been successfully scaled up to gram quantities, demonstrating its practical utility for preparative synthesis. Different ester groups can be accommodated, with the yield depending on the steric hindrance of the ester moiety. Methyl, ethyl, benzyl, n-butyl, and tert-butyl esters have all been successfully employed in this transformation.

Research Applications Summary

| Application Area | Key Findings | Yields/Efficiency | References |

|---|---|---|---|

| α-Methylene-γ-butyrolactones synthesis | Forms lactones via addition to aldehydes/ketones; indium-mediated coupling yields γ-hydroxy-α-methylene butyrolactones | 43-88% yields reported | [1] [2] [3] [4] [5] |

| α-Methylene-γ-lactams synthesis | Indium-promoted reaction with aldimines produces α-methylene-γ-butyrolactams in excellent yields | Excellent yields (>90%) | [2] [6] [7] |

| Methotrexate analogues synthesis | Used as intermediate in synthesis of bioactive methotrexate derivatives with modified side chains | Variable depending on derivative | [10] [12] [13] [14] [15] |

| Indium-promoted Barbier reactions | Aqueous indium-mediated coupling with carbonyl compounds; chemoselective and efficient process | 74-88% yields in aqueous media | [1] [2] [3] [22] [23] [24] [27] |

| Phosphine-catalyzed hexamerization | PPh₃-catalyzed domino assembly of six units forms bicyclic pentaenes with seven C-C bonds and four stereocenters | 63-81% for hexamerization |

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive